molecular formula C20H18FN3O2 B5671401 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B5671401
M. Wt: 351.4 g/mol
InChI Key: NHOOOWAEUGZAPR-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide is a chemical compound offered for research purposes. It features a pyridazinone core, a scaffold recognized in medicinal chemistry for its relevance in investigating protein-protein interactions, particularly in the field of oncology. While direct studies on this specific analog are limited, published scientific literature indicates that compounds sharing the 3-(dimethylphenyl)-6-oxopyridazinone structure have been identified as inhibitors of the PRMT5-substrate adaptor interaction . PRMT5 is a protein arginine methyltransferase that plays a central role in cellular homeostasis and is a target of interest in certain cancers, especially those with MTAP deletions . Related compounds have been shown to bind at the PRMT5-binding motif (PBM) interface, disrupting complex formation with adaptor proteins like RIOK1 and potentially reducing substrate methylation in a mechanism distinct from catalytic site inhibition . This profile makes it a compound of interest for researchers exploring targeted therapeutic strategies and synthetic lethality in MTAP-deleted cancers. This product is intended for research and development applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOOOWAEUGZAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone core with acetic anhydride or acetyl chloride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring and acetamide group undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Source
Pyridazinone ring oxidationKMnO₄ (aqueous, acidic)3,4-dimethylphenyl-substituted pyridazine diol derivative
Acetamide oxidationH₂O₂ (alkaline conditions)Formation of nitroso intermediates or cleavage to carboxylic acid derivatives
  • Mechanistic Insight : Oxidation of the pyridazinone ring selectively targets the α,β-unsaturated ketone system, yielding diols via epoxide intermediates .

Reduction Reactions

Reductive transformations primarily affect the pyridazinone ring and acetamide moiety:

Reaction Reagents/Conditions Products Source
Pyridazinone ketone reductionNaBH₄ (ethanol, 0°C)6-hydroxy-1,6-dihydropyridazine derivative
Acetamide reductionLiAlH₄ (dry THF, reflux)Conversion to amine (-NH₂) and alcohol (-CH₂OH) groups
  • Selectivity Note : NaBH₄ preferentially reduces the ketone without affecting the aromatic fluorophenyl group.

Nucleophilic Substitution

The 2-fluorophenyl group participates in substitution reactions:

Reaction Reagents/Conditions Products Source
Fluorine displacementKNH₂ (liquid NH₃, −33°C)2-aminophenyl-substituted derivative
Aromatic ring substitutionCuCN (DMF, 120°C)Cyano-substituted phenyl analog
  • Kinetics : The ortho-fluorine exhibits lower reactivity compared to para-substituted analogs due to steric hindrance.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products Source
Acidic hydrolysisHCl (6M, reflux)2-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Basic hydrolysisNaOH (aqueous, 70°C)Sodium salt of the carboxylic acid
  • Structural Impact : Hydrolysis of the acetamide group generates a carboxylic acid, enhancing solubility in polar solvents .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound forms fused heterocycles:

Reaction Reagents/Conditions Products Source
Thermal cyclizationPPA (polyphosphoric acid, 150°C)Pyridazino[1,2-a]pyrimidinone derivatives
Acid-catalyzed rearrangementH₂SO₄ (conc., RT)Isomeric pyridazine lactams

Comparative Reactivity Table

The table below compares reactivity across structurally related analogs:

Compound Oxidation Susceptibility Reduction Efficiency Substitution Rate
2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamideModerateHigh (NaBH₄)Low (ortho-F)
N-(2-chloro-5-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamideHighModerateModerate (Cl)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamideLowHighHigh (para-F)

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development. Research has indicated that related compounds exhibit activities such as:

  • Anticancer : Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Pharmacological Studies

Pharmacological investigations focus on the compound's mechanism of action and its interaction with biological systems. Potential areas of study include:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Selectivity : Evaluating its selectivity towards various biological targets compared to existing drugs.

Material Science

The unique structure of this compound allows it to be explored in material science applications:

  • Organic Electronics : Due to its electronic properties, it may be used in the development of organic semiconductors.
  • Photovoltaic Cells : The compound's ability to absorb light could make it suitable for use in solar energy applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar pyridazinone derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target compound 3,4-dimethylphenyl; 2-fluorophenylacetamide C21H20FN3O2 365.41 g/mol Enhanced lipophilicity from methyl groups; fluorophenyl for electronic tuning
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3,4-dimethoxyphenyl; 3-chloro-4-fluorophenyl C22H18ClFN3O3 434.85 g/mol Methoxy groups increase polarity; chlorine adds steric bulk
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide 2-fluoro-4-methoxyphenyl; 3,4,5-trifluorophenyl C19H13F4N3O3 407.30 g/mol Multiple fluorines enhance electronegativity; methoxy improves solubility
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide Methylthio-benzyl; 4-bromophenyl C22H20BrN3O2S 478.38 g/mol Sulfur-containing group may influence redox properties; bromine adds bulk

Key Observations :

  • Electronic Effects : Fluorine atoms (as in the target and compound) modulate electron density, affecting hydrogen bonding and target interactions.
  • Steric Considerations : Bulky substituents (e.g., bromine in ) may hinder binding to compact active sites compared to smaller methyl groups .

Hypothesized Activity of Target Compound :

  • The 3,4-dimethylphenyl group may improve interactions with hydrophobic enzyme pockets.
  • The 2-fluorophenylacetamide could mimic natural substrates, enhancing target affinity.

Crystallographic and Spectroscopic Data

  • : A dichlorophenylacetamide derivative crystallized in three conformers with distinct dihedral angles (44.5°–77.5°), emphasizing flexibility in the acetamide linkage .
  • IR/NMR Trends : Strong C=O stretches (~1660–1714 cm⁻¹) and NH signals (~δ 8–10 ppm) are consistent across analogues, confirming core structural integrity .

Biological Activity

The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide (CAS Number: 1252916-91-8) is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₁N₃O₂
  • Molecular Weight : 299.37 g/mol
  • Structural Features : The compound features a pyridazinone core, which is critical for its biological activity, along with a dimethylphenyl substituent and a fluorophenyl acetamide group.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridazinone derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and affecting cell cycle progression.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Lines TestedIC₅₀ (µM)Mechanism of Action
FNAHepG21.30Induction of apoptosis, G2/M phase arrest
SAHAHepG217.25Histone deacetylase inhibition
Compound XA27805.00Cell cycle arrest at G1 phase

The mechanisms by which this compound exerts its effects may include:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Induction of Apoptosis : Studies demonstrate that the compound can promote apoptosis in cancer cells through intrinsic pathways, evidenced by increased rates of cell death in treated HepG2 cells.
  • Cell Cycle Arrest : The compound may induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle and thus inhibiting proliferation.

Case Studies

A notable study investigated the effects of structurally similar compounds on various cancer cell lines:

  • Study Title : "Antitumor Activity of Pyridazinone Derivatives"
  • Findings : The study reported that derivatives similar to this compound exhibited significant cytotoxicity against several cancer types, including breast and liver cancers. The mechanism was attributed to both apoptosis induction and modulation of cell cycle checkpoints.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide?

  • Methodology : A multi-step synthesis is typically employed. For analogous acetamide derivatives, a common approach involves coupling activated carboxylic acids (e.g., 3,4-dimethylphenylpyridazinone acetic acid) with aryl amines (e.g., 2-fluoroaniline) using carbodiimide coupling agents like EDC·HCl in the presence of triethylamine. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry to minimize side products like unreacted starting materials or dimerization byproducts.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR. For example, the 2-fluorophenyl group shows distinct splitting patterns (e.g., meta-fluorine coupling in aromatic protons) .
  • HRMS : Verify molecular weight (expected m/z for C20H18FN3O2C_{20}H_{18}FN_3O_2: ~352.142).

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : Test in DMSO (stock solutions), methanol, or acetonitrile. For aqueous stability, use buffered solutions (pH 7.4) with <5% organic co-solvent .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. How do conformational variations in the pyridazinone and aryl rings impact biological activity?

  • Structural Analysis : X-ray crystallography of analogous compounds reveals that dihedral angles between the pyridazinone core and aryl substituents (e.g., 54.8–77.5°) influence steric interactions and hydrogen-bonding networks. These angles correlate with binding affinity in enzyme assays .
  • SAR Strategy : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare IC50_{50} values in target assays (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in activity data across different in vitro models?

  • Case Study : If conflicting IC50_{50} values arise in kinase assays, validate assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics independently .
  • Data Interpretation : Cross-reference with computational docking studies to identify binding pose discrepancies caused by protein flexibility or co-crystallized ligand artifacts .

Q. How can crystallography elucidate polymorphic forms of this compound?

  • Experimental Design : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SC-XRD to determine unit cell parameters and packing motifs. For example, analogous compounds exhibit multiple molecules per asymmetric unit with distinct hydrogen-bonding patterns (e.g., R_2$$^2(10) dimers) .
  • Implications : Polymorphs may differ in bioavailability; compare dissolution rates and thermodynamic stability (DSC/TGA) .

Q. What in silico methods predict metabolic pathways and toxicity?

  • Tools : Use software like Schrödinger’s MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., oxidation of the pyridazinone ring or fluorophenyl dehalogenation) .
  • Validation : Compare predictions with in vitro microsomal stability data (human/rat liver microsomes) and cytotoxicity assays (e.g., HepG2 cell viability) .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and databases like PubChem. Exclude non-academic sources (e.g., BenchChem) per reliability guidelines.
  • Contradictory Evidence : Address discrepancies (e.g., variable bioactivity) by contextualizing experimental conditions (e.g., cell line specificity, assay endpoints) .

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